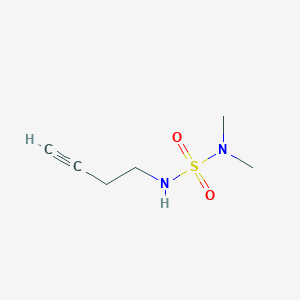![molecular formula C22H28N2O2 B6495980 2-methoxy-N-[2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]benzamide CAS No. 955791-16-9](/img/structure/B6495980.png)
2-methoxy-N-[2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methoxy-N-[2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]benzamide, commonly known as 2-Me-N-PTHQ, is a synthetic compound with a wide range of applications in various scientific research fields. It is a member of the quinoline family of compounds and has a unique structure that makes it an attractive target for research. 2-Me-N-PTHQ has been studied for its potential to act as an anti-inflammatory, anti-cancer, and anti-microbial agent. It has also been investigated for its ability to modulate the activity of enzymes and proteins involved in signal transduction pathways.
Aplicaciones Científicas De Investigación
2-Me-N-PTHQ has been studied for its potential to act as an anti-inflammatory, anti-cancer, and anti-microbial agent. It has also been investigated for its ability to modulate the activity of enzymes and proteins involved in signal transduction pathways. In addition, it has been used as a substrate for the study of cytochrome P450 enzymes, as a probe for the study of the structure and function of G-protein-coupled receptors, and as a tool for the study of cell signaling pathways.
Mecanismo De Acción
2-Me-N-PTHQ is believed to interact with several proteins and enzymes involved in signal transduction pathways. It is thought to act as an agonist of the G-protein-coupled receptors, which are responsible for the regulation of a variety of physiological processes. In addition, 2-Me-N-PTHQ is believed to interact with cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds.
Biochemical and Physiological Effects
2-Me-N-PTHQ has been shown to have anti-inflammatory, anti-cancer, and anti-microbial properties. It has also been shown to modulate the activity of enzymes and proteins involved in signal transduction pathways, which can lead to changes in the expression of genes and proteins involved in various physiological processes. In addition, 2-Me-N-PTHQ has been shown to inhibit the activity of cytochrome P450 enzymes, which can lead to changes in the metabolism of drugs and other compounds.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Me-N-PTHQ is a relatively simple compound to synthesize and is relatively inexpensive. In addition, it is relatively stable and can be stored for long periods of time. However, the synthesis of 2-Me-N-PTHQ requires high temperatures and pressures and can be difficult to control. In addition, the yields of 2-Me-N-PTHQ can be low in some cases.
Direcciones Futuras
The potential applications of 2-Me-N-PTHQ are numerous and are still being explored. Future research could focus on its potential as an anti-inflammatory, anti-cancer, and anti-microbial agent. In addition, further research could focus on its ability to modulate the activity of enzymes and proteins involved in signal transduction pathways. Finally, research could focus on its ability to inhibit the activity of cytochrome P450 enzymes.
Métodos De Síntesis
2-Me-N-PTHQ can be synthesized using a variety of methods, such as the Williamson ether synthesis, the Vilsmeier-Haack reaction, and the Biginelli reaction. The most common method is the Biginelli reaction, which involves the reaction of an aldehyde, an acid, and an amine in the presence of a base. The reaction produces a dihydropyrimidine derivative which is then converted to 2-Me-N-PTHQ. The reaction typically requires a high temperature and pressure, and the yield of 2-Me-N-PTHQ can be improved by using a catalyst.
Propiedades
IUPAC Name |
2-methoxy-N-[2-(1-propyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O2/c1-3-14-24-15-6-7-18-16-17(10-11-20(18)24)12-13-23-22(25)19-8-4-5-9-21(19)26-2/h4-5,8-11,16H,3,6-7,12-15H2,1-2H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKJCQGNIXPKQSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCCC2=C1C=CC(=C2)CCNC(=O)C3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methoxy-N-[2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2-chlorophenyl)-N-[(2,5-dimethylfuran-3-yl)methyl]acetamide](/img/structure/B6495898.png)
![N-[(2,5-dimethylfuran-3-yl)methyl]-2-(3-methoxyphenoxy)acetamide](/img/structure/B6495900.png)
![N-(4-{[(3,4-difluorophenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-3,5-dimethoxybenzamide](/img/structure/B6495902.png)
![N-[(2,5-dimethylfuran-3-yl)methyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide](/img/structure/B6495908.png)
![N-(2,4-dimethylphenyl)-2-[1-(4-methylbenzenesulfonyl)piperidin-2-yl]acetamide](/img/structure/B6495916.png)
![2-[1-(4-chlorobenzenesulfonyl)piperidin-2-yl]-N-[(thiophen-2-yl)methyl]acetamide](/img/structure/B6495925.png)
![2-[1-(4-chlorobenzenesulfonyl)piperidin-2-yl]-N-(2-fluorophenyl)acetamide](/img/structure/B6495931.png)

![N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]propanamide](/img/structure/B6495937.png)
![2-(2,4-dichlorophenoxy)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]acetamide](/img/structure/B6495945.png)
![N-[2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]cyclopentanecarboxamide](/img/structure/B6495968.png)
![5-chloro-2-methoxy-N-[2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]benzamide](/img/structure/B6495974.png)
![2-(4-methylphenoxy)-N-[2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]acetamide](/img/structure/B6495990.png)
![4-chloro-N-[2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]benzamide](/img/structure/B6495998.png)